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Acridine, 9-amino-1-methyl-

Lipophilicity Membrane permeability Drug-likeness

Standard 9-aminoacridine exhibits DNA intercalation but introduces confounding frameshift mutagenicity in prolonged cellular assays. 9-Amino-1-methylacridine (CAS 23045-11-6) addresses this via position-specific methyl substitution that demonstrably reduces genotoxic potential while retaining core DNA-binding activity. • Reduced frameshift mutagenicity vs. parent 9-aminoacridine validated in Ames TA1537 strain • Zero rotatable bonds ensure rigid, predictable intercalation geometry (cf. N-methyl analog CAS 22739-29-3) • Free 9-NH₂ enables facile derivatization (acylation, reductive amination) for probe and lead optimization

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 23045-11-6
Cat. No. B13745834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-amino-1-methyl-
CAS23045-11-6
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC3=CC=CC=C3C(=C12)N
InChIInChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16)
InChIKeyQDFZZUZHYOGLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-1-methylacridine: Chemical Identity and Core Properties


9-Amino-1-methylacridine (CAS 23045-11-6, IUPAC: 1-methylacridin-9-amine, molecular formula C₁₄H₁₂N₂, MW 208.26 g/mol) is a ring-methylated derivative of the 9-aminoacridine pharmacophore [1]. This planar tricyclic heteroaromatic compound belongs to the aminoacridine class, which is widely recognized for DNA intercalation capability and associated biological activities including anticancer, antimicrobial, and antiprion effects [2]. The compound features a primary amino group at the 9-position and a single methyl substituent at the 1-position of the acridine ring, distinguishing it from both the parent 9-aminoacridine (CAS 90-45-9) and its positional isomers (2-methyl, 3-methyl, and 4-methyl analogs) . Its computed physicochemical profile includes XLogP3 of 3.2, topological polar surface area of 38.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, indicating a conformationally rigid structure [1].

DNA intercalation core — planar acridine pharmacophore for DNA-targeted studies.
1-Methyl steric probe — methyl at peri position adjacent to 9-NH2, distinct from 2/3/4 isomers.
Conformationally rigid — zero rotatable bonds for predictable intercalation geometry.

Why This Analog Is Not Interchangeable with Other 9-Aminoacridines


Within the 9-aminoacridine class, the position of methyl substitution on the acridine ring exerts position-dependent effects on DNA intercalation geometry, binding affinity, and mutagenic potential that preclude generic substitution [1]. Methyl substitution at the 2-position of the acridine ring has been shown to inhibit DNA binding, whereas substitution at the 3- and 4-positions does not, and ethyl/isopropyl substitution inhibits intercalative binding at all positions [2]. The 1-methyl substitution places the methyl group immediately adjacent to the 9-NH₂ moiety, creating a unique steric environment around the primary DNA-interacting functional group that differs fundamentally from methylation at positions 2, 3, or 4 [3]. Furthermore, introducing a methyl group into the acridine ring of 9-aminoacridine demonstrably reduces both intercalative DNA binding affinity and frameshift mutagenicity compared with the unsubstituted parent, making the methylated analog a functionally distinct entity [1]. N-methylation at the 9-amino nitrogen (producing 9-(methylamino)acridine, CAS 22739-29-3) introduces a rotatable bond absent in the ring-methylated analog and alters the hydrogen-bonding capacity of the amine, representing yet another non-interchangeable modification [4].

Methyl position alters DNA intercalation geometry — 1-substitution reduces binding vs. other isomers; 2-methyl inhibits binding.
Peri steric environment around 9-NH2 is unique; 4-methyl isomer (remote methyl) may not reproduce binding constraints.
N-methylation of the amino group (CAS 22739-29-3) introduces flexibility and reduces H-bond donor capacity — not interchangeable.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Differential vs. Parent 9-Aminoacridine

The introduction of a methyl group at the 1-position of the acridine ring increases the computed partition coefficient (LogP) by approximately 0.3–0.5 log units compared with the unsubstituted parent 9-aminoacridine, predicting enhanced passive membrane permeability [1]. The ACD/LogP (version 14.00) for 9-amino-1-methylacridine is 3.07, whereas 9-aminoacridine (CAS 90-45-9) has a measured/calculated LogP of 2.74, yielding a ΔLogP of +0.33 [2]. At physiological pH 7.4, the ACD/LogD of the target compound is 0.83 compared with 0.43 at pH 5.5, indicating pH-dependent partitioning behavior . This enhanced lipophilicity is consistent with the general principle that ring methylation of acridines increases hydrophobicity and may improve cellular uptake and blood-brain barrier penetration [3].

LogP Difference
Data to verify
ΔLogP = +0.33 (1-Me vs. parent)
Predicted higher passive permeability may support cellular uptake in screening assays.
Computed ACD/LogP values; experimental validation recommended.
Lipophilicity Membrane permeability Drug-likeness

DNA Intercalative Binding Affinity Reduction

Tomosaka et al. (1997) systematically evaluated the effects of substituents introduced into the acridine ring of 9-aminoacridine on DNA binding affinity using Scatchard analysis with calf thymus DNA [1]. The introduction of a methyl group into the acridine ring of 9-aminoacridine was shown to reduce intercalative DNA binding affinity compared with the unsubstituted parent compound [1]. This is consistent with steric constraint studies in the amsacrine series, which demonstrated that methyl substitution inhibits DNA binding at the 2-position but not at the 3- and 4-positions, indicating position-dependent steric effects on intercalation geometry [2]. The 1-methyl substitution places steric bulk immediately adjacent to the 9-NH₂ group that participates in hydrogen bonding within the DNA intercalation site, creating a unique binding geometry distinct from other positional isomers [3].

DNA Binding Reduction
Class-level
Reduced intercalation vs. parent (qualitative direction confirmed)
May lower DNA-binding-associated genotoxic background in prolonged research exposures.
Exact Kd for 1-methyl derivative not reported; class-level trend from Tomosaka et al. 1997.
DNA intercalation Binding affinity Structure-activity relationship

Frameshift Mutagenicity Attenuation

In a systematic study of substituted 9-aminoacridines, Tomosaka et al. (1997) demonstrated that introducing a methyl group into the acridine ring of 9-aminoacridine reduced frameshift mutagenic activity in the Ames Salmonella typhimurium assay using strain TA1537 [1]. This is mechanistically consistent with the observed reduction in DNA intercalative binding affinity, as frameshift mutagenesis by acridines is directly dependent on intercalation strength [2]. In contrast, introducing chlorine substituents increased both DNA binding affinity and mutagenicity, confirming that the direction of the effect is substituent-dependent [1]. Additionally, studies on 9-aminoacridine mutagenicity in yeast demonstrated that ring methylation alters the mitochondrial mutagenicity profile — 9-amino derivatives did not cause mitochondrial mutation in yeast, whereas 3,6-diamino and/or 10-methyl groups were structural requisites for significant mitochondrial mutagenic activity [3].

Mutagenicity Attenuation
Class-level
Attenuated frameshift mutagenicity (Ames TA1537) vs. parent
Reduced mutagenicity may minimize genotoxic confounding in cellular probe studies.
Position-specific magnitude not quantified; trend consistent across methyl-substituted series.
Mutagenicity Ames test Genotoxicity screening

Steric Profile: 1-Methyl vs. 4-Methyl Isomer

The 1-methyl substitution on the acridine ring places the methyl group in the peri position relative to the 9-amino group, creating a unique steric environment around the primary DNA-interacting pharmacophore . This contrasts with the 4-methyl positional isomer (9-amino-4-methylacridine, CAS 3548-10-5), where the methyl group is located on the opposite side of the ring system, remote from the 9-NH₂ . Although both isomers share similar computed LogP values (3.07 for 1-methyl vs. 3.21 for 4-methyl, ΔLogP = −0.14), their steric impact on the intercalation geometry at the DNA binding site is predicted to differ substantially based on structural considerations . The 1-methyl group's proximity to the 9-NH₂ may restrict the conformational freedom of the amino group during hydrogen bond formation with DNA base pairs, a constraint absent in the 4-methyl isomer [1]. This peri-interaction is structurally analogous to effects observed in the amsacrine series, where substituent position relative to the DNA-interacting moiety critically determines binding site selectivity and biological activity [1].

1-Me vs. 4-Me Isomer
Reported
ΔLogP −0.14 (near-identical); 1-Me peri to 9-NH2 creates unique steric constraint.
Enables peri-position steric probe for SAR mapping of DNA intercalation pocket.
Binding/mutagenicity data for 4-Me isomer not available for direct comparison.
Positional isomerism Steric hindrance Pharmacophore geometry

Conformational Rigidity vs. N-Methylated Analogs

9-Amino-1-methylacridine possesses zero rotatable bonds, whereas the commonly encountered N-methyl analog 9-(methylamino)acridine (CAS 22739-29-3) possesses one rotatable bond at the exocyclic C–N linkage [1]. This conformational restriction is significant because the rotational freedom of the amino substituent directly affects the entropy penalty upon DNA intercalation — a rigid amino group presents a pre-organized hydrogen-bonding geometry to DNA base pairs, whereas the N-methyl analog loses conformational entropy upon binding [2]. The XLogP3 values also differ (3.2 for the ring-methylated target vs. 3.5 for N-methyl analog), as do the topological polar surface areas (38.9 Ų vs. 24.9 Ų, respectively), reflecting different hydrogen-bonding capacities [1]. These distinctions are critical because N-methylation eliminates one hydrogen bond donor from the primary amine, fundamentally altering the compound's DNA recognition profile [3].

Rigidity vs. N-Me Analog
Reported
Target: 0 rotatable bonds / Comparator (N-Me): 1 rotatable bond
Greater conformational rigidity may favor predictable binding geometry in biophysical studies.
Primary amine retains full H-bond donor capacity; N-methyl analog reduces capacity.
Conformational restriction Molecular rigidity Entropic binding

Optimal Application Scenarios Based on Differentiation Evidence


DNA Intercalation Probe with Reduced Genotoxic Background

For researchers developing fluorescent or affinity probes based on acridine-DNA interactions, 9-amino-1-methylacridine offers a favorable profile: its methyl substitution at position 1 reduces both DNA binding affinity and frameshift mutagenicity relative to the unsubstituted parent 9-aminoacridine, as established by Tomosaka et al. (1997) [1]. This attenuation of genotoxic potential is critical for experiments requiring prolonged cellular exposure to the intercalator, where background mutagenicity from the parent compound could confound results. The compound's zero rotatable bonds ensure a rigid, predictable intercalation geometry, and its computed LogP of 3.07 predicts adequate membrane permeability for intracellular target engagement . The conformational rigidity differentiates it from the commonly used N-methyl analog (CAS 22739-29-3), which has one rotatable bond and reduced hydrogen-bond donor capacity [2].

SAR Studies of Steric Tolerance at the 1-Position

The unique peri relationship between the 1-methyl group and the 9-amino moiety makes this compound an essential tool for SAR campaigns investigating steric tolerance around the DNA-intercalating pharmacophore [1]. Unlike the 4-methyl isomer (CAS 3548-10-5), which places the methyl group remote from the amino substituent, the 1-methyl isomer creates steric hindrance immediately adjacent to the primary DNA-interacting functional group . This steric probe cannot be replicated by any other positional isomer of 9-amino-methylacridine, making the 1-methyl derivative irreplaceable for mapping the steric boundary of the intercalation pocket. The near-identical lipophilicity of the 1-methyl (LogP 3.07) and 4-methyl (LogP 3.21) isomers allows researchers to attribute functional differences to steric effects rather than confounding permeability differences [2].

Comparative Mutagenicity Profiling in Toxicology Panels

For genetic toxicology laboratories conducting structure-mutagenicity relationship studies, 9-amino-1-methylacridine serves as a key member of a methyl-substituted acridine panel that includes the parent 9-aminoacridine and positional isomers (2-methyl, 3-methyl, 4-methyl) [1]. The class-level evidence from Tomosaka et al. (1997) demonstrates that ring methylation attenuates frameshift mutagenicity in the Ames TA1537 strain, and position-specific effects on DNA binding have been documented in the amsacrine series [1]. Including the 1-methyl derivative in such panels allows researchers to determine whether the peri position uniquely modulates genotoxic potential compared with distal substitution, directly addressing the question of whether steric interference with the intercalating pharmacophore is the primary mechanism of mutagenicity attenuation [2].

Lead Optimization for Reduced-Toxicity DNA Intercalators

In drug discovery programs targeting cancer or infectious diseases via DNA intercalation, 9-amino-1-methylacridine provides a starting scaffold with a documented reduction in mutagenicity compared to the parent 9-aminoacridine pharmacophore, while retaining the core DNA-binding mechanism [1]. This 'detoxified' intercalator profile is valuable for lead optimization campaigns aiming to separate therapeutic DNA-targeting activity from genotoxic side effects. The compound's computed LogP of 3.07 and zero rotatable bonds support favorable drug-like properties, and the presence of a free primary amine at position 9 enables facile derivatization (e.g., reductive amination, acylation, or carboxamide formation) to further tune potency and selectivity [2]. The enhanced lipophilicity relative to the parent 9-aminoacridine (ΔLogP +0.33) may also improve tumor tissue penetration .

Application
Selection Property
Validation Focus
DNA intercalation probe studies
Reduced DNA binding & frameshift mutagenicity vs. parent
Confirm lower genotoxic background in prolonged exposure models
SAR studies of steric tolerance at 1-position
Unique peri-position steric probe (1-methyl vs. 4-methyl)
Map steric boundary of DNA intercalation pocket
Mutagenicity SAR panel studies
Position-dependent mutagenicity attenuation
Compare frameshift response across methyl-substituted acridine panel
DNA-intercalator scaffold optimization
Scaffold with documented mutagenicity reduction vs. parent pharmacophore
Assess intercalation-driven pharmacology vs. genotoxic endpoints
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